molecular formula C12H17NO3 B2380301 (3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid CAS No. 2305412-86-4

(3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid

Cat. No.: B2380301
CAS No.: 2305412-86-4
M. Wt: 223.272
InChI Key: BDCUFVQSUQBSIE-JOYOIKCWSA-N
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Description

(3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid is a complex organic compound with a unique structure that includes a hexahydroindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid typically involves multiple steps. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion of the resulting ketone to a carboxylic acid group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and process intensification using microreactors are employed to enhance the production rate and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

(3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of (3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Ar,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3aR,7aS)-1-prop-2-enoyl-3,4,5,6,7,7a-hexahydro-2H-indole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-10(14)13-8-7-12(11(15)16)6-4-3-5-9(12)13/h2,9H,1,3-8H2,(H,15,16)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUFVQSUQBSIE-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC[C@]2([C@@H]1CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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